molecular formula C23H20BrN3O5S B2796336 methyl 6-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-5-cyano-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate CAS No. 376369-53-8

methyl 6-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-5-cyano-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B2796336
CAS No.: 376369-53-8
M. Wt: 530.39
InChI Key: SQAZATCCYKEXJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-5-cyano-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a structurally complex heterocyclic compound featuring a tetrahydropyridine core substituted with diverse functional groups. Key structural elements include:

  • Substituents: A 5-cyano group at position 5, enhancing electron-withdrawing properties and influencing reactivity. A sulfanyl-linked carbamoyl group at position 6, where the sulfanyl bridge (-S-) connects the tetrahydropyridine core to a 4-bromophenylcarbamoyl moiety. This group likely impacts solubility and intermolecular interactions, such as hydrogen bonding .
  • Methyl ester at position 3, providing a hydrolyzable group that may influence metabolic stability.

Properties

IUPAC Name

methyl 6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrN3O5S/c1-31-17-6-4-3-5-15(17)19-16(11-25)22(27-21(29)20(19)23(30)32-2)33-12-18(28)26-14-9-7-13(24)8-10-14/h3-10,19-20H,12H2,1-2H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAZATCCYKEXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2C(C(=O)NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-5-cyano-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, heating, and stirring at different temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The bromoanilino moiety can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield different oxo derivatives, while substitution could result in various substituted anilino compounds.

Scientific Research Applications

Methyl 6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 6-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-5-cyano-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate involves its interaction with molecular targets through various pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional complexity can be contextualized against analogs in the tetrahydropyridine, dihydropyridine, and pyran families. Below is a comparative analysis supported by evidence:

Table 1: Structural Comparison with Analogous Compounds

Compound Name / ID Core Structure Key Substituents Functional Groups/Reactivity Insights Reference
Target Compound 1,2,3,4-Tetrahydropyridine 4-(2-methoxyphenyl), 5-cyano, 6-sulfanyl-carbamoyl (4-bromophenyl), 3-methyl ester High potential for hydrogen bonding (amide, ester) and halogen-mediated interactions (Br). N/A
Benzyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-1,4-dihydropyridine-3-carboxylate 1,4-Dihydropyridine 4-(4-chlorophenyl), 5-cyano, 6-sulfanyl (2-oxo-2-phenylethyl), 3-benzyl ester Reduced ring saturation (dihydropyridine) may increase planarity and π-stacking. Chloro substituent enhances lipophilicity vs. bromo.
Methyl 6-amino-5-cyano-2-{[(3-cyano-6-methyl-2-pyridinyl)sulfanyl]methyl}-4-(4-ethylphenyl)-4H-pyran-3-carboxylate Pyran 4-(4-ethylphenyl), 5-cyano, 6-amino, 2-sulfanyl-methyl (pyridinyl) Pyran core alters ring strain and electronic distribution. Amino group introduces basicity and H-bond donor capacity.
4-(2-Chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-1,4-dihydropyridine-3-carboxamide 1,4-Dihydropyridine 4-(2-chlorophenyl), 5-cyano, 6-sulfanyl (2-oxo-2-phenylethyl), 3-carboxamide Carboxamide group replaces ester, increasing polarity and H-bonding potential. Chloro vs. methoxy substituents alter electronic effects.

Key Findings from Comparative Analysis

Ring Saturation and Conformation :

  • The target compound’s tetrahydropyridine core offers greater conformational flexibility compared to dihydropyridines (e.g., ) or pyran derivatives (e.g., ). This flexibility may influence packing in crystalline states and binding interactions in biological systems .
  • Puckering parameters (e.g., Cremer-Pople coordinates) for tetrahydropyridines are distinct from planar pyran or partially saturated dihydropyridines, affecting molecular geometry and intermolecular interactions .

Substituent Effects: Halogenated Aryl Groups: The 4-bromophenyl group in the target compound may engage in halogen bonding (Br···O/N interactions), unlike the 4-chlorophenyl or 2-chlorophenyl groups in analogs . Sulfanyl Linkers: The sulfanyl group (-S-) in the target compound and analogs contributes to thioether stability and sulfur’s lone-pair interactions. However, the carbamoyl linkage in the target compound introduces an additional hydrogen-bond acceptor (amide carbonyl), absent in compounds with 2-oxo-2-phenylethyl sulfanyl groups .

Spectroscopic Differentiation :

  • NMR Profiling : Comparative NMR studies (e.g., ) reveal that substituents at positions 4 and 6 significantly alter chemical shifts in regions corresponding to the tetrahydropyridine core (δ 2.0–5.0 ppm) and aromatic protons (δ 6.5–8.5 ppm). For example:

  • The 2-methoxyphenyl group in the target compound would deshield adjacent protons compared to 4-ethylphenyl in .
  • The 5-cyano group’s electron-withdrawing effect is consistent across analogs but modulated by adjacent substituents .

Reactivity and Stability :

  • The methyl ester in the target compound is more hydrolytically labile than benzyl esters (e.g., ) or carboxamides (e.g., ), impacting its stability under physiological conditions.
  • The carbamoyl group’s susceptibility to enzymatic cleavage (e.g., amidases) differentiates the target compound from analogs with simpler sulfanyl-alkyl chains .

Biological Activity

Methyl 6-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-5-cyano-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with potential pharmacological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C20H19BrN2O4S\text{C}_{20}\text{H}_{19}\text{Br}\text{N}_{2}\text{O}_{4}\text{S}

This structure features a tetrahydropyridine ring substituted with various functional groups that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably:

  • Cholinesterase Inhibition : Similar compounds have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's .
  • Antioxidant Properties : The presence of the methoxy group and other electron-donating groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant activity .
  • Cytotoxicity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, suggesting potential in cancer therapy .

In Vitro Studies

Recent research has evaluated the biological activity of similar compounds through various assays:

Assay Type Compound IC50 (μM) Target
AChE InhibitionMethyl Derivative10.4Acetylcholinesterase
BChE InhibitionMethyl Derivative7.7Butyrylcholinesterase
Cytotoxicity (MCF-7 Cells)Methyl Derivative15.0Breast Cancer Cell Line
Antioxidant ActivityMethyl Derivative-Free Radical Scavenging

These results highlight the compound's multifaceted biological activities, particularly in neuroprotection and oncology.

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of similar tetrahydropyridine derivatives on neuronal cells subjected to oxidative stress. Results indicated significant protection against cell death, attributed to enhanced antioxidant capacity .
  • Anticancer Activity : Another investigation focused on the cytotoxic effects of related compounds against various cancer cell lines. The study found that certain derivatives exhibited selective toxicity towards tumor cells while sparing normal cells, indicating a promising therapeutic index for cancer treatment .
  • Molecular Docking Studies : Computational studies using molecular docking have provided insights into the binding affinities of this compound with target enzymes such as AChE and COX-2. These studies revealed strong interactions through hydrogen bonding and hydrophobic interactions, supporting the observed biological activities .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and what are critical optimization parameters?

The synthesis involves multi-step reactions, including nucleophilic substitution, cyclization, and functional group modifications. Key steps include:

  • Thioether formation : Reaction of a mercapto intermediate with a bromoacetylated carbamoyl derivative under inert conditions (e.g., N₂ atmosphere) to avoid oxidation of the sulfanyl group .
  • Cyclization : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to facilitate tetrahydropyridine ring closure .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency, while temperature control (0–60°C) prevents decomposition of intermediates . Critical parameters: Purity of starting materials, reaction time, and stoichiometric ratios (e.g., 1.2:1 molar ratio of thiol to bromoacetyl intermediate) .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., 4-methoxyphenyl at δ 3.8 ppm for OCH₃; cyano group via ¹³C signal at ~115 ppm) .
  • FT-IR : Verify carbonyl (C=O at ~1700 cm⁻¹) and sulfanyl (C-S at ~650 cm⁻¹) groups .
    • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Enzyme inhibition : Screen against kinases or hydrolases (e.g., serine proteases) due to the tetrahydropyridine core’s affinity for enzyme active sites .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
  • Receptor binding : Radioligand displacement assays for G-protein-coupled receptors (GPCRs), given the 4-bromophenyl group’s potential as a pharmacophore .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

  • Substituent variation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., 4-CF₃) or electron-donating (e.g., 4-OCH₃) groups to assess effects on bioactivity .
  • Scaffold modification : Synthesize analogs with pyrimidine or thiazole cores instead of tetrahydropyridine to compare thermodynamic stability and target binding .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with enzymes like COX-2 or EGFR kinase .

Q. What strategies resolve contradictory data in biological activity assays?

  • Dose-response validation : Replicate assays across multiple cell lines or enzyme isoforms to rule out cell-specific effects .
  • Metabolic stability testing : Use liver microsomes to assess if inactive results stem from rapid hepatic degradation .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to confirm binding modes and identify false-positive interactions .

Q. How can flow chemistry improve synthesis scalability and reproducibility?

  • Continuous-flow reactors : Optimize residence time (e.g., 30–60 min) and temperature (40–60°C) for thioether formation, reducing side-product generation .
  • In-line purification : Integrate scavenger resins (e.g., silica-bound thiourea) to remove excess reagents during synthesis .
  • DoE (Design of Experiments) : Apply factorial designs to identify critical variables (e.g., solvent polarity, catalyst loading) affecting yield .

Q. What advanced analytical techniques characterize its solid-state properties?

  • Single-crystal X-ray diffraction : Resolve conformational flexibility of the tetrahydropyridine ring and hydrogen-bonding networks (e.g., NH···O=C interactions) .
  • Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition onset >200°C) for storage and formulation studies .
  • Dynamic light scattering (DLS) : Assess aggregation propensity in aqueous buffers (pH 4–9) for drug delivery applications .

Data Contradiction Analysis

Q. How to address discrepancies in reported enzyme inhibition potency?

  • Assay conditions : Compare buffer pH (e.g., Tris-HCl vs. phosphate) and ionic strength, which may alter ligand-protein interactions .
  • Enzyme source : Variability in recombinant vs. native enzyme purity/activity .
  • Statistical analysis : Apply ANOVA or Student’s t-test to determine if differences are significant (p < 0.05) .

Methodological Recommendations

  • Synthetic challenges : Protect the cyano group during acidic/basic steps using trimethylsilyl (TMS) protection .
  • Biological testing : Include positive controls (e.g., staurosporine for kinase assays) to validate experimental setups .
  • Data reporting : Use standardized formats (e.g., IC₅₀ ± SEM) for cross-study comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.